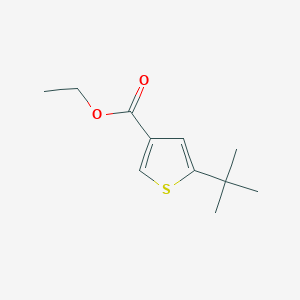
Ethyl 5-(tert-butyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(tert-butyl)thiophene-3-carboxylate is a chemical compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyl)thiophene-3-carboxylate typically involves the esterification of 5-(tert-butyl)thiophene-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(tert-butyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-(tert-butyl)thiophene-3-carboxylic acid, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
Ethyl 5-(tert-butyl)thiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butyl)thiophene-3-carboxylate depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl thiophene-3-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
Methyl 5-(tert-butyl)thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-(tert-butyl)thiophene-3-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
This compound is unique due to the presence of both the ethyl ester and tert-butyl groups, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C11H16O2S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
ethyl 5-tert-butylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H16O2S/c1-5-13-10(12)8-6-9(14-7-8)11(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
UYNVVHGOEAPWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















